2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Substitution Reactions: The triazole ring can then be functionalized with diphenyl groups through substitution reactions using reagents like phenyl halides in the presence of a base.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole core.
Uniqueness
2-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C23H20N4O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4O/c1-17-12-14-20(15-13-17)24-21(28)16-27-23(19-10-6-3-7-11-19)25-22(26-27)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
BANVLPCAJJYGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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